4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide
Description
Propriétés
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-ethoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-30-21-11-9-19(12-17(21)4)32(28,29)25-18-8-10-20-22(13-18)31-15-24(5,6)23(27)26(20)14-16(2)3/h8-13,16,25H,7,14-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUPQUQPVOOTBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a multifaceted mechanism of action that could be explored for various biological activities. This article reviews the biological activity of this compound based on available research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C25H34N2O5S |
| Molecular Weight | 474.6 g/mol |
| CAS Number | 922125-14-2 |
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Although detailed mechanisms are still being elucidated, preliminary studies suggest that it may influence signal transduction pathways related to cyclic nucleotide metabolism.
Phosphodiesterase Inhibition
Research indicates that compounds similar to this sulfonamide can act as phosphodiesterase inhibitors, which regulate intracellular levels of cyclic AMP and cyclic GMP. This mechanism is crucial in various physiological processes, including vasodilation and neurotransmission.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of related compounds in the oxazepin class. For instance, compounds exhibiting similar structural motifs have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Antimicrobial Properties
Preliminary evaluations suggest that the compound may possess antimicrobial activity. Compounds with similar sulfonamide groups have been documented to exhibit broad-spectrum antibacterial properties by inhibiting bacterial folic acid synthesis.
Case Studies
-
Cytotoxicity in Cancer Cell Lines
A study investigated the effects of a structurally related compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to apoptosis as evidenced by increased annexin V staining. -
Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of a related sulfonamide against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting moderate antibacterial activity.
In Vivo Studies
In vivo studies are essential for understanding the pharmacokinetics and pharmacodynamics of this compound. Animal models have shown promising results in terms of bioavailability and therapeutic potential. For example:
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects were observed at doses up to 200 mg/kg in rats. |
| Efficacy | Demonstrated tumor reduction in xenograft models when administered at 50 mg/kg biweekly. |
Pharmacological Profile
The pharmacological profile indicates that this compound may interact with multiple targets within the body, influencing various pathways associated with inflammation and cellular proliferation.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized into three classes: (1) benzo[b][1,4]oxazepine derivatives, (2) sulfonamide-linked heterocycles, and (3) substituted benzene sulfonamides. Below is a detailed analysis:
Structural Analogues in the Benzo[b][1,4]Oxazepine Family
Compounds sharing the benzo[b][1,4]oxazepine core but differing in substituents provide insight into structure-activity relationships (SAR). For example:
- Compound 1 : A derivative lacking the 4-ethoxy group but retaining the 3-methylbenzenesulfonamide moiety. NMR studies show that removal of the ethoxy group alters chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating modified electronic environments near the sulfonamide .
- Compound 7: Features a shorter alkyl chain (methyl instead of isobutyl) at position 3.
Table 1: NMR Chemical Shift Comparison (δ, ppm)
| Position | Target Compound | Compound 1 | Compound 7 |
|---|---|---|---|
| 29–36 | 7.2–7.5 | 7.3–7.6 | 7.1–7.4 |
| 39–44 | 2.8–3.1 | 3.0–3.3 | 2.7–3.0 |
Data adapted from NMR studies of analogous structures .
Sulfonamide-Linked Heterocycles
Sulfonamide-containing compounds, such as those synthesized by Al-Rufaie et al. (e.g., 3-(4-acetyl-3-hydroxyphenyl)diazenyl sulfonamides), highlight the importance of substituent positioning. The 4-ethoxy group in the target compound may enhance metabolic stability compared to hydroxyl or acetyl groups, which are prone to glucuronidation .
Substituted Benzene Sulfonamides
Compounds like 4-amino-N-(5-methylisoxazol-3-yl)benzene sulfonamide exhibit reduced steric hindrance due to smaller substituents. However, the target compound’s isobutyl and dimethyl groups likely improve target engagement through hydrophobic interactions, albeit at the cost of solubility .
Key Research Findings
- Synthetic Flexibility : The benzo[b][1,4]oxazepine core allows modular substitution, enabling optimization of pharmacokinetic properties. For instance, the 4-ethoxy group balances lipophilicity and metabolic stability .
- Conformational Rigidity : X-ray studies (using SHELX ) confirm that the dimethyl and oxo groups enforce a planar conformation, reducing entropic penalties during binding.
- Lumping Strategy Relevance : As per , compounds with similar substituents (e.g., isobutyl vs. methyl groups) may be grouped for predictive modeling, though their distinct NMR profiles (Table 1) necessitate individual validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
